2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile is a complex organic compound known for its unique structural features and potential applications in various scientific fields. The compound consists of a pyrroloquinoxaline core substituted with an amino group, a trimethoxybenzyl group, and a carbonitrile group, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile typically involves multiple steps, starting from readily available precursors One common route involves the condensation of 3,4,5-trimethoxybenzaldehyde with an appropriate amine to form an intermediate Schiff base This intermediate is then cyclized with a suitable reagent to form the pyrroloquinoxaline core
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert specific functional groups, such as nitro groups, into amines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoxaline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of substituents, enhancing the compound’s versatility.
Scientific Research Applications
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile has several scientific research applications:
Chemistry: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical entities and reaction mechanisms.
Biology: It can be used in studies involving enzyme inhibition, receptor binding, and cellular signaling pathways, providing insights into biological processes and potential therapeutic targets.
Medicine: The compound’s structural features make it a candidate for drug development, particularly in the design of novel anticancer, antimicrobial, and anti-inflammatory agents.
Industry: In industrial applications, the compound can be utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s binding to these targets can modulate their activity, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by interacting with receptor domains. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Trimethoprim: A well-known antibiotic with a similar trimethoxybenzyl group, used to treat bacterial infections.
3,4,5-Trimethoxybenzaldehyde: An intermediate in the synthesis of various bioactive compounds, including anticancer agents.
1-(2,3,4-Trimethoxybenzyl)piperazine: Used in the synthesis of derivatives with cerebral vasodilator activity.
Uniqueness
2-amino-1-(3,4,5-trimethoxybenzyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile stands out due to its unique combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse research and industrial applications, offering advantages over similar compounds in terms of versatility and potential efficacy.
Properties
IUPAC Name |
2-amino-1-[(3,4,5-trimethoxyphenyl)methyl]pyrrolo[3,2-b]quinoxaline-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-27-16-8-12(9-17(28-2)19(16)29-3)11-26-20(23)13(10-22)18-21(26)25-15-7-5-4-6-14(15)24-18/h4-9H,11,23H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVMZYOFHBJMKGC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CN2C(=C(C3=NC4=CC=CC=C4N=C32)C#N)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.